4-(benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl group and a carbothioamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide typically involves the reaction of benzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a thiocarbamoyl chloride derivative to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(Benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
N-phenylpiperazine derivatives: Compounds with the N-phenylpiperazine moiety are known for their pharmacological properties.
Uniqueness: 4-(Benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in research .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-9-5-2-6-10-16)20-13-11-19(12-14-20)17(23)18-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXXPLIDQTDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.